Cyclopentane, 1,1-dichloro-2-methyl-
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Overview
Description
Cyclopentane,1,1-dichloro-2-methyl-(9ci) is an organic compound with the molecular formula C6H10Cl2 It is a derivative of cyclopentane, where two chlorine atoms and one methyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane,1,1-dichloro-2-methyl-(9ci) can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentane,1,1-dichloro-2-methyl-(9ci) may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane,1,1-dichloro-2-methyl-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2-methylcyclopentane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 2-methylcyclopentanol or other substituted derivatives.
Reduction: Formation of 2-methylcyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Scientific Research Applications
Cyclopentane,1,1-dichloro-2-methyl-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentane,1,1-dichloro-2-methyl-(9ci) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane,1,2-dichloro-: Similar structure but with chlorine atoms at different positions.
Cyclopentane,1,1-dibromo-2-methyl-: Bromine atoms instead of chlorine.
Cyclohexane,1,1-dichloro-2-methyl-: Larger ring structure with similar substitutions.
Uniqueness
Cyclopentane,1,1-dichloro-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H10Cl2 |
---|---|
Molecular Weight |
153.05 g/mol |
IUPAC Name |
1,1-dichloro-2-methylcyclopentane |
InChI |
InChI=1S/C6H10Cl2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3 |
InChI Key |
KLVITAQNOAJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(Cl)Cl |
Origin of Product |
United States |
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